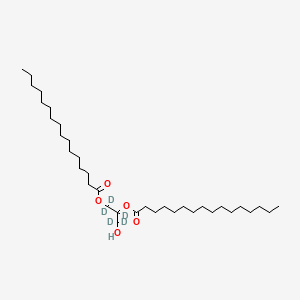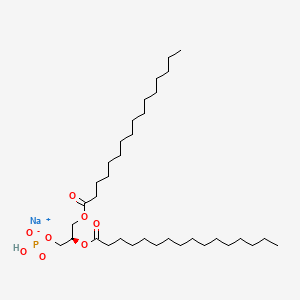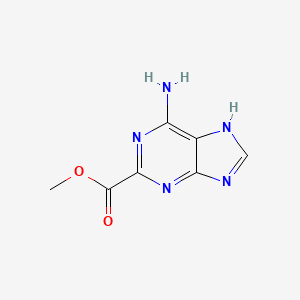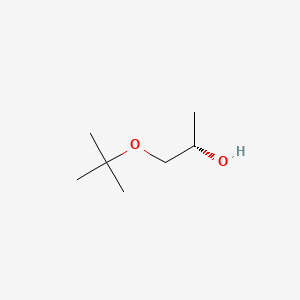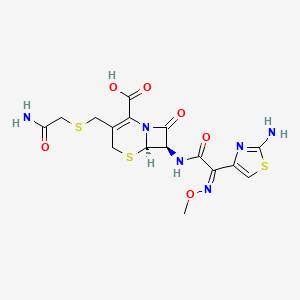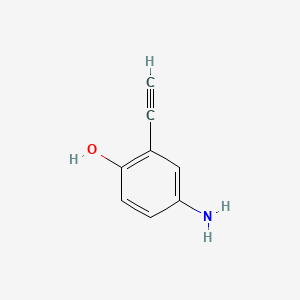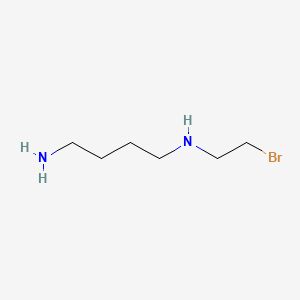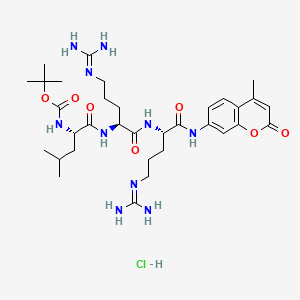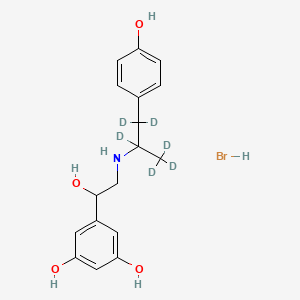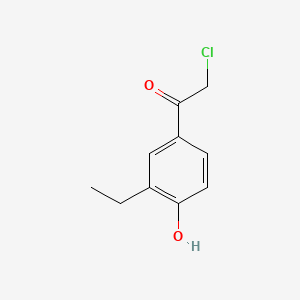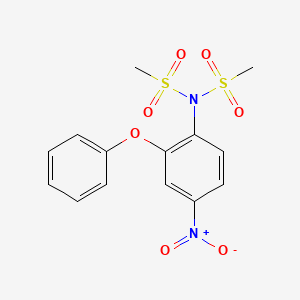
N-Methylsulfonyl Nimesulide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylsulfonyl Nimesulide is a derivative of Nimesulide . Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that is administered orally or rectally twice daily for a variety of inflammation and pain states .
Synthesis Analysis
Nimesulide is a COX-2 selective drug with anti-inflammatory and analgesic properties. It has low gastrointestinal and renal toxicity . A study has reported the development and characterization of a nanocrystal formulation containing nimesulide .
Molecular Structure Analysis
The molecular formula of N-Methylsulfonyl Nimesulide is C14H14N2O7S2 . The InChI is InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3 . The molecular weight is 386.4 g/mol .
Chemical Reactions Analysis
Nimesulide blocks immunohaemolysis in vitro and has a direct effect on serum complement activity . This explains why the drug is also inhibitory on the inulin-induced haemolytic reaction .
Physical And Chemical Properties Analysis
Nimesulide is a poorly water-soluble compound . Its poor aqueous solubility poses bioavailability problems in-vivo . This could be overcome by the formation of inclusion complexes with β-cyclodextrin .
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
The development of Ultra High Performance Liquid Chromatography (UHPLC) methods for the quantification of Nimesulide and its impurities is crucial. A method using a fused core column with ammonium acetate and methanol as the mobile phase has been developed, which is compatible with both UHPLC and Liquid Chromatography Mass Spectrometry (LC-MS). This method is significant for drug product development, allowing for the identification and quantification of impurities .
Toxicity Assessment
In Silico: toxicity assessment of Nimesulide and its impurities, including Impurity F, is vital for ensuring the safety of pharmaceutical products. Tools like Derek and TOPKAT software are used to assess genotoxicity, LD50, skin sensitization, irritation potential, and carcinogenicity, which aids in developing safe and quality products .
Quality Control
Impurity F plays a role in the quality control of pharmaceutical products containing Nimesulide. The analytical methods mentioned above can be applied in stability analysis, which is demonstrated by analyzing stressed samples, ensuring the quality of the product throughout its shelf life .
Stability Studies
Stability studies are essential for understanding the degradation behavior of pharmaceuticals. Nimesulide Impurity F can be monitored using the developed UHPLC method to study the stability of Nimesulide under various conditions, such as exposure to light, temperature, and pH variations .
Pharmacokinetics
Research into the pharmacokinetics of Nimesulide often involves studying its impurities. Impurity F can be used to investigate the metabolism and excretion patterns of Nimesulide, providing insights into its biological behavior and potential interactions .
Drug Formulation
In the formulation of Nimesulide-based drugs, understanding the role of impurities like N-Methylsulfonyl Nimesulide is crucial. It helps in optimizing the formulation process to minimize impurities and maximize the therapeutic efficacy of the active pharmaceutical ingredient .
Regulatory Compliance
For regulatory compliance, pharmaceutical companies must demonstrate control over impurities. Impurity F analysis is part of the regulatory submissions to demonstrate compliance with international guidelines such as those from the International Conference on Harmonization (ICH) .
Environmental Impact Studies
The environmental impact of pharmaceuticals is an emerging field of study. Impurity F, as a component of Nimesulide, can be investigated for its environmental fate, including its breakdown products and potential effects on ecosystems .
Wirkmechanismus
Target of Action
Nimesulide Impurity F, also known as N-Methylsulfonyl Nimesulide, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
Nimesulide Impurity F acts as a selective COX-2 inhibitor . By inhibiting COX-2, it reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever . This results in the alleviation of these symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Nimesulide Impurity F is the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .
Pharmacokinetics
After oral administration, Nimesulide Impurity F is rapidly and extensively absorbed . It is rapidly distributed, extensively bound to albumin, and eliminated with a terminal half-life of about 4 hours . Excretion of the unchanged drug in urine and feces is negligible . Nimesulide Impurity F is mainly cleared from the body by metabolic transformation .
Result of Action
The inhibition of COX-2 by Nimesulide Impurity F results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, pain, and fever . The compound’s action can also result in milder effects on the gastrointestinal mucosa compared to non-selective NSAIDs .
Action Environment
The action, efficacy, and stability of Nimesulide Impurity F can be influenced by various environmental factors. For instance, light exposure can lead to the photodegradation of Nimesulide . Additionally, the compound’s action can be affected by individual health profiles and the specific nature of the medical condition . Therefore, its use should be guided by individual medical assessments and overall safety considerations .
Safety and Hazards
Nimesulide has been associated with hepatotoxicity . A systematic review and meta-analysis of studies found that nimesulide was significantly associated with hepatotoxicity . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methylsulfonyl-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTALLPFLVLCNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51765-72-1 |
Source


|
| Record name | N-Methylsulfonylnimesulide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051765721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYLSULFONYLNIMESULIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3AQ252U8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[1,3-dioxolane-2,3-[6]thiabicyclo[3.1.0]hexane], 6,6-dioxide (9CI)](/img/no-structure.png)
